molecular formula C10H11ClFN B13298183 5-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

5-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13298183
M. Wt: 199.65 g/mol
InChI Key: AUDKCUMUIUAZRQ-UHFFFAOYSA-N
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Description

5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS 1523546-65-7) is a synthetically versatile indole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 10 H 11 ClFN and a molecular weight of 199.65 g/mol, this compound belongs to the prominent class of 3,3-dimethyl-2,3-dihydro-1H-indoles . The indole scaffold is a privileged structure in pharmacology, known for its presence in a wide array of biologically active molecules and its ability to interact efficiently with multiple biological targets . This specific derivative, featuring chloro and fluoro substituents on the aromatic ring, serves as a key building block for the synthesis of more complex molecules . Indole derivatives, in general, have demonstrated a broad spectrum of biological activities in scientific research, including antiviral, anticancer, and antimicrobial properties . Furthermore, related indole structures have been explored as potential inhibitors of ion channels, such as Kv1.5, which is a promising target for the development of novel anti-atrial fibrillation therapies . This compound is intended for research and development purposes only. It is not certified for human or veterinary use. Researchers should handle this material with appropriate care, refer to the Safety Data Sheet (SDS) for detailed hazard information, and store it sealed in a dry, dark place at 2-8°C .

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

5-chloro-7-fluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11ClFN/c1-10(2)5-13-9-7(10)3-6(11)4-8(9)12/h3-4,13H,5H2,1-2H3

InChI Key

AUDKCUMUIUAZRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2F)Cl)C

Origin of Product

United States

Preparation Methods

General Preparation Methods for Indole Derivatives

The synthesis of indole derivatives typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Starting with a substituted aniline, the process may involve halogenation, followed by cyclization using a suitable catalyst.
  • Friedel-Crafts Alkylation : This method is often used to introduce alkyl groups onto the indole ring.
  • Halogenation : Chlorination or fluorination reactions are used to introduce halogen substituents onto the indole ring.

Reaction Conditions and Reagents

The synthesis of indole derivatives requires careful control of reaction conditions:

Reaction Step Reagents Conditions
Halogenation Chlorine gas, fluorinating agents Controlled temperature, inert atmosphere
Cyclization Catalysts (e.g., palladium) Elevated temperature, suitable solvent
Purification Chromatography media Room temperature, atmospheric pressure

Biological and Chemical Properties

Indole derivatives, including those with halogen substitutions, exhibit diverse biological activities:

  • Antimicrobial Activity : These compounds have shown effectiveness against bacterial and fungal pathogens.
  • Anticancer Activity : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation.

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Nucleophilic Substitution: The presence of chlorine and fluorine allows for nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Nucleophilic Substitution: Nucleophiles like amines, thiols, or alkoxides are utilized.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further explored for their biological and chemical properties.

Scientific Research Applications

5-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Halogenated Indoles

  • 5-Fluoroindole Derivatives: describes 5-fluoroindole derivatives (e.g., 5-fluoro-1-methyl-1H-indole, 7b) synthesized via alkylation with high yields (98%) . The electron-withdrawing fluorine at position 5 enhances electrophilicity, facilitating reactions like sulfonylation (e.g., 7c, 96% yield) .
  • 7-Chloroindole Derivatives : 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) demonstrates the impact of chloro substitution at position 5. Chlorine’s larger atomic radius and stronger electron-withdrawing effects compared to fluorine could influence solubility and metabolic stability in the target compound.

Dihydroindole vs. Fully Aromatic Indoles

  • The dihydroindole core in the target compound reduces ring planarity, which may improve bioavailability and reduce toxicity compared to fully aromatic indoles. For example, ML 3000, a dihydro-pyrrolizine derivative, exhibits potent anti-inflammatory activity (ED50 17 mg/kg) with better gastric tolerance than indomethacin . This suggests that partial saturation in the target compound could similarly enhance therapeutic safety.

Methyl Substitution

  • Analogous methyl-substituted indoles, such as 7-Chloro-3-methyl-1H-indole-2-carboxylic acid , highlight the role of methyl groups in modulating physicochemical properties like lipophilicity.

Physicochemical Data

Compound Substituents Yield Melting Point (°C) Key Functional Groups Reference
5-Fluoro-1-methyl-1H-indole (7b ) 5-F, 1-Me 98% 55–56 Methyl, Fluoro
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-Me, 2-COOH 100%* Not reported Chloro, Methyl, Carboxylic acid
ML 3000 Dihydro-pyrrolizine core N/A N/A Dihydro structure

*Purity reported as 100% in SDS documentation.

  • The target compound’s melting point and solubility are expected to differ from analogs due to its unique substitution pattern. For instance, the dimethyl groups may increase hydrophobicity compared to 7b , while the dihydro core could improve solubility relative to fully aromatic indoles.

Anti-Inflammatory Potential

  • ML 3000, a dihydro-pyrrolizine derivative, shows anti-inflammatory activity with an ED50 of 17 mg/kg and superior gastric safety compared to indomethacin . The target compound’s dihydroindole core may similarly mitigate gastrointestinal toxicity while maintaining efficacy.

Antioxidant Activity

  • and describe 5-fluoroindole-triazole hybrids with antioxidant properties, synthesized via click chemistry (22–42% yields) . The target compound’s halogen substituents and dihydro structure could synergistically enhance radical-scavenging activity.

Biological Activity

5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this indole derivative, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10ClF
  • Molecular Weight : 201.64 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for illustration)

This compound features a chloro and a fluoro substituent on the indole ring, which may influence its biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study reported IC50 values in the low micromolar range against MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells .

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties:

  • Bacterial Inhibition : The compound showed notable activity against Gram-positive and Gram-negative bacteria. For example, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains, including Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of indole compounds often involve:

  • DNA Interaction : Indoles can intercalate with DNA, leading to disruption of replication processes. Studies using ethidium bromide assays indicated high binding affinities for certain indole complexes .
  • Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells via activation of caspases, contributing to their anticancer effects .

Case Study 1: Anticancer Properties

A recent study evaluated the anticancer effects of a series of indole derivatives, including this compound. The results indicated that:

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BHCT-1162.5
5-Chloro-7-fluoro... MCF-73.0

This highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of indole derivatives against several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

These findings suggest that the compound may serve as a basis for developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole, and how is purity ensured?

  • Synthesis Methods :

  • Fischer Indole Synthesis : A common approach for indole derivatives involves reacting phenylhydrazines with ketones/aldehydes under acidic conditions. For this compound, pre-functionalized precursors (e.g., chloro-fluoro-substituted ketones) are used to direct regioselectivity .
  • Transition Metal-Catalyzed Reactions : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties, as seen in structurally related indoles (e.g., ).
    • Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization are standard. Purity is confirmed via TLC, NMR (1H, 13C, 19F), and HRMS .

Q. How is the structure of this compound validated experimentally?

  • Analytical Characterization :

  • NMR Spectroscopy : 1H NMR identifies proton environments (e.g., dimethyl groups at δ ~1.2–1.5 ppm), while 19F NMR confirms fluorine substitution (δ ~−110 to −120 ppm for aromatic F) .
  • Mass Spectrometry : FAB-HRMS or ESI-MS provides molecular ion peaks (e.g., [M+H]+ for C11H12ClF2N: calc. 240.06, observed 240.05) .
    • Data Cross-Validation : Spectral data are compared with computational predictions (e.g., DFT calculations) or analogs (e.g., ).

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated indoles like this compound?

  • Key Variables :

  • Catalyst Loading : For CuAAC reactions, CuI at 5–10 mol% in PEG-400/DMF enhances triazole formation (yields: 22–42% in ).
  • Temperature/Time : Prolonged stirring (12–24 hrs) at 40–80°C improves cyclization (e.g., ).
    • Table 1 : Yield Optimization in Related Indole Syntheses
CatalystSolventTemp (°C)Time (h)Yield (%)
CuIPEG-400251242
I2 (10%)MeCN40598

Q. What strategies resolve contradictions in biological activity data for halogenated indoles?

  • Case Study : If antimicrobial assays show conflicting IC50 values:

  • Assay Standardization : Ensure consistent cell lines (e.g., S. aureus ATCC 25923) and incubation times .
  • Structural Confounders : Compare substituent effects (e.g., 5-Cl vs. 7-F) using SAR tables (e.g., ).
    • Mechanistic Follow-Up : Use molecular docking to test binding affinity to targets (e.g., bacterial dihydrofolate reductase) .

Q. How do electronic effects of chloro/fluoro substituents influence reactivity in downstream modifications?

  • Electrophilic Substitution : Fluorine’s electron-withdrawing effect deactivates the indole ring, directing reactions to C-4/C-6 positions. Chlorine at C-5 further modulates reactivity .
  • Nucleophilic Attack : The 3,3-dimethyl group sterically hinders nucleophiles, favoring reactions at less substituted sites (e.g., C-7) .

Methodological Challenges

Q. What are the pitfalls in interpreting NMR spectra of polyhalogenated indoles?

  • Overlapping Signals : Use 2D NMR (HSQC, HMBC) to resolve crowded regions (e.g., aromatic protons at δ 6.8–7.5 ppm) .
  • Isotope Effects : 19F-1H coupling constants (e.g., 3J = 8–10 Hz) confirm substituent positions .

Q. How to address low solubility in biological assays?

  • Formulation Adjustments : Use co-solvents (e.g., DMSO ≤1%) or prepare prodrugs (e.g., ester derivatives) .
  • Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability for in vivo studies (e.g., ).

Data Contradiction Analysis

Q. Why might identical synthetic protocols produce varying yields?

  • Trace Moisture : Hydrolysis of intermediates (e.g., azides in CuAAC) reduces yield. Use molecular sieves or anhydrous solvents .
  • Catalyst Purity : CuI batches with oxide impurities hinder reactivity. Pre-purify via sublimation .

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